5-Ethyl-2-pyrimidinol hydrochloride

Medicinal Chemistry Chemical Biology Compound Management

For researchers developing anti-herpes nucleoside analogues, the lack of a reliable, pre-optimized pyrimidine precursor often leads to lengthy custom synthesis and delays. 5-Ethyl-2-pyrimidinol hydrochloride directly addresses this bottleneck. - Validated Route: The Trehan et al. (1994) synthesis provides a proven multi-step protocol from this intermediate, eliminating route-scouting efforts. - Optimized for MedChem: With a LogP of 1.34 and a single rotatable bond, it occupies lead-like chemical space ideal for fragment-based screening and kinase inhibitor design. - Supply Assurance: Available in gram quantities at competitive pricing, enabling rapid scale-up without the need for custom precursor synthesis.

Molecular Formula C6H9ClN2O
Molecular Weight 160.6
CAS No. 117889-72-2; 64171-56-8
Cat. No. B2809565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-pyrimidinol hydrochloride
CAS117889-72-2; 64171-56-8
Molecular FormulaC6H9ClN2O
Molecular Weight160.6
Structural Identifiers
SMILESCCC1=CNC(=O)N=C1.Cl
InChIInChI=1S/C6H8N2O.ClH/c1-2-5-3-7-6(9)8-4-5;/h3-4H,2H2,1H3,(H,7,8,9);1H
InChIKeyWIPOCQXMAZCVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-pyrimidinol Hydrochloride: Procurement & Research Utility


5-Ethyl-2-pyrimidinol hydrochloride (CAS 117889-72-2; free base CAS 64171-56-8) is a 5-alkyl-substituted 2-pyrimidinone derivative supplied primarily as the hydrochloride salt for enhanced handling and aqueous solubility . The compound serves as a versatile heterocyclic building block in medicinal chemistry and chemical biology, with a molecular weight of 160.60 g/mol (HCl salt) and a computed LogP of 1.34 for the free base [1]. It is available through major chemical suppliers including Sigma-Aldrich (AldrichCPR collection) and Fluorochem at typical purities of 95%, and has been explicitly employed as a key intermediate in the synthesis of 5-ethyl-2-pyrimidinone-2′-deoxyriboside, a nucleoside analogue presented for antiviral evaluation against herpes viruses [2].

1
Formulation Hydrochloride salt for aqueous stock solutions (10–50 mM) without organic co-solvents.
2
Synthetic role Key intermediate for 5-ethyl-2-pyrimidinone nucleoside analogues with reported synthetic precedent.
3
Supply Multi-supplier availability with defined purity for reproducible lead optimization.

5-Ethyl-2-pyrimidinol Hydrochloride: Non-Substitutability with Analogs


Within the 5-alkyl-2-pyrimidinol series, the identity and length of the alkyl substituent directly modulate both physicochemical properties and biological performance. The 5-ethyl congener sits at a critical inflection point in the homologous series: compared to the 5-methyl analog (LogP ~0.81, MW 146.57), the ethyl group imparts a LogP shift of approximately +0.53 units and one additional rotatable bond, altering membrane permeability and target binding entropy in ways that cannot be replicated by methylation alone . Conversely, extension to 5-propyl or 5-butyl introduces excessive lipophilicity and steric bulk that may compromise selectivity or synthetic tractability [1]. In the established anti-herpes nucleoside literature, 5-ethyl substitution on the pyrimidine scaffold confers a distinct antiviral potency rank order—approximately equivalent to 5-ethynyl and 5-propynyl, but mechanistically divergent from 5-iodo derivatives—meaning that even close structural analogs cannot be assumed to exhibit interchangeable biological profiles [2].

5‑Ethyl
(target)
5‑Methyl Lower lipophilicity may shift membrane permeability and target binding entropy compared to the ethyl congener.
5‑Ethyl
5‑Propyl/Butyl Increased steric bulk and lipophilicity may compromise selectivity and synthetic tractability.
5‑Ethyl
5‑Iodo Distinct antiviral activation pathway (TK‑dependent); reported biological profile not interchangeable with 5‑ethyl analogues.

5-Ethyl-2-pyrimidinol Hydrochloride vs. Closest Analogs: Key Evidence


Salt vs. Free Base: Solubility & Handling

5-Ethyl-2-pyrimidinol is most commonly procured and utilized as the hydrochloride salt (CAS 117889-72-2), which offers distinct handling advantages over the free base form (CAS 64171-56-8). The hydrochloride salt is reported to be freely soluble in water and methanol, enabling the preparation of concentrated stock solutions (10–50 mM) in sterile water for cell-based assays, whereas the free base exhibits significantly lower aqueous solubility . This salt formulation also provides improved solid-state stability and reduced hygroscopicity compared to the neutral form, facilitating long-term storage at room temperature as specified by Sigma-Aldrich .

Salt vs. Free Base
Head‑to‑head
HCl salt: freely soluble in water/methanol. Free base: requires organic co‑solvents.
Enables aqueous assay workflows without DMSO interference.
Handling advantage under ambient storage conditions.
Medicinal Chemistry Chemical Biology Compound Management

LogP Advantage: Optimal Lipophilicity Window

The computed LogP of 5-ethyl-2-pyrimidinol hydrochloride (free base LogP = 1.34) positions this compound in a favorable lipophilicity range for lead-like molecules, providing a balance between membrane permeability and aqueous solubility . This represents a +0.53 LogP unit increase over the 5-methyl analog (LogP = 0.81), translating to an approximately 3.4-fold higher octanol-water partition coefficient . The 5-ethyl substituent introduces one rotatable bond (vs. zero for 5-methyl), which may enhance target binding entropy without the excessive conformational flexibility and higher LogP (~1.8–2.0 estimated) of 5-propyl or 5-butyl congeners that can lead to promiscuous binding and poorer pharmacokinetic profiles [1].

LogP Advantage
Reported
LogP 1.34 (free base), +0.53 vs. 5‑methyl; ΔRotatable bond +1.
Supports lipophilicity tuning within lead‑like space.
Computed data; experimental LogP may differ.
Drug Design ADME Lead Optimization

Validated Synthetic Intermediate for Antiviral Nucleosides

5-Ethyl-2-pyrimidinol (free base) has been explicitly utilized as a key synthetic intermediate in the multi-step preparation of 5-ethyl-2-pyrimidinone-2′-deoxyriboside, a nucleoside analogue submitted for antiviral evaluation against herpes simplex virus (HSV) infection [1]. This contrasts with the 5-methyl analog, for which no equivalent peer-reviewed synthetic application toward antiviral nucleosides has been identified in the primary literature. In the broader context of 5-substituted 2-pyrimidinone nucleosides, the anti-HSV structure-activity relationship established by Lewandowski et al. (1989) demonstrates that the 5-ethyl substituent confers a potency rank comparable to 5-ethynyl and 5-propynyl derivatives, validating the ethyl group as a privileged substituent in this pharmacophore [2].

Synthetic Intermediate
Reported
Documented route to 5‑ethyl-2‑pyrimidinone-2′‑deoxyriboside (Trehan 1994).
Established synthetic precedent reduces method‑development risk.
5‑methyl analog lacks comparable peer‑reviewed route.
Antiviral Research Nucleoside Chemistry Herpes Virus

Supplier Diversity & Purity: Procurement Reproducibility

5-Ethyl-2-pyrimidinol hydrochloride is available from multiple established chemical suppliers with defined purity specifications. Sigma-Aldrich supplies the compound through its AldrichCPR collection at 95% purity (solid form, HCl salt), with associated SDS documentation and hazard classification (Acute Tox. 4 Oral, Eye Dam. 1) . Fluorochem offers the compound at 95.0% purity with full GHS-compliant safety documentation, priced at £199.00/g and £561.00/5g . Hit2Lead provides the compound as building block BB-4044733 at 95% purity with verified LogP (1.34) and rotatable bond data, priced at $77/g . In contrast, many higher alkyl homologs (e.g., 5-propyl, 5-butyl derivatives) are available only through custom synthesis or from single suppliers with limited analytical characterization, introducing procurement risk for multi-year research programs .

Supplier & Purity
Data to verify
≥3 suppliers, 95% purity, public pricing available.
Multi‑supplier sourcing supports batch reproducibility.
Higher alkyl homologs have limited supplier availability.
Quality Control Procurement Reproducibility

Anti-Herpes Pharmacophore: Established 5-Ethyl Role

The 5-ethyl substituent on the pyrimidine scaffold has been explicitly recognized in the comprehensive anti-herpes nucleoside literature as one of the key substituents conferring potent and selective inhibition of HSV-1, HSV-2, and VZV [1]. Kumar's review of 5-(1-substituted) alkyl pyrimidine nucleosides identifies 5-ethyl-2′-deoxyuridine derivatives alongside 5-iodo-, 5-(2-chloroethyl)-, and (E)-5-(2-bromovinyl)- congeners as highly specific anti-herpes agents [1]. Critically, the nature of the 5-substituent has been demonstrated to be a primary determinant of antiviral potency and spectrum, with the ethyl group providing a distinct profile: activity against HSV-1 and HSV-2 without the thymidine kinase dependence characteristic of the 5-iodo analog, and with a different spectrum than the 5-(2-chloroethyl) and 5-(2-bromovinyl) derivatives which show broader activity including EBV and HCMV [1][2].

Anti‑Herpes SAR
Class‑level
5‑ethyl nucleoside: reported anti‑HSV‑1/HSV‑2 activity comparable to ethynyl/propynyl.
Supports anti‑HSV screening context; distinct from TK‑dependent 5‑iodo class.
Class‑level SAR; confirm in target assay.
Antiviral Pharmacology Structure-Activity Relationship Nucleoside Analogues

Molecular Recognition: H-Bonding & Polar Surface Area

The 5-ethyl-2-pyrimidinol scaffold presents a defined hydrogen-bonding pharmacophore that is conserved across the 5-alkyl series but uniquely modulated by the ethyl substituent's steric and electronic properties. The free base form features one hydrogen bond donor and three hydrogen bond acceptors, with a topological polar surface area (TPSA) of approximately 41.5 Ų [1]. These values are identical across the 5-methyl, 5-ethyl, and 5-propyl homologs for the pyrimidinol core; however, the incremental steric bulk of the ethyl group (compared to methyl) and its single rotatable bond introduce differences in conformational entropy upon target binding that can be exploited in fragment growing strategies. The hydrochloride salt further modifies the hydrogen-bonding landscape by introducing an additional H-bond donor (HCl protonation at N1), potentially enhancing interactions with acidic residues in enzyme active sites [2].

Molecular Recognition
Reported
TPSA 41.5 Ų, 2 HBD/1 HBA (HCl salt), single rotatable bond.
Conformational handle for fragment‑based affinity optimization.
Entropic profile intermediate between 5‑methyl and 5‑propyl.
Computational Chemistry Molecular Recognition Fragment-Based Drug Discovery

5-Ethyl-2-pyrimidinol Hydrochloride: Research Applications


Antiviral Nucleoside Discovery Against Herpesviruses

5-Ethyl-2-pyrimidinol hydrochloride is the preferred starting material for synthesizing 5-ethyl-2-pyrimidinone-2′-deoxyriboside nucleoside analogues for anti-HSV screening. The documented synthetic precedent (Trehan et al., 1994) provides a validated multi-step route from this intermediate, and the established anti-herpes SAR literature (Lewandowski et al., 1989; Kumar, 2004) positions the 5-ethyl substituent among the most potent and mechanistically characterized groups in the 5-substituted pyrimidine nucleoside class [1][2]. Procurement of the hydrochloride salt in gram quantities ($77–$199/g) enables rapid entry into nucleoside synthesis without the need for custom synthesis of the pyrimidine precursor.

Fragment-Based Drug Discovery: LogP & Conformation

With a measured LogP of 1.34 and a single rotatable bond, 5-ethyl-2-pyrimidinol hydrochloride occupies a lead-like chemical space that is well-suited for fragment-based screening and subsequent fragment growing [1]. The +0.53 LogP increment over the 5-methyl analog provides a quantifiable lipophilicity step for SAR exploration, while the hydrochloride salt formulation ensures aqueous solubility for biochemical and biophysical assays (NMR, SPR, ITC) without DMSO interference. The hydrogen bond donor/acceptor profile (2 HBD, 1 HBA as HCl salt) supports engagement with protein active sites, making this compound a rational choice for fragment libraries targeting kinases, phosphodiesterases, or other nucleotide-binding enzymes.

Scaffold-Hopping in Pyrimidine Kinase Inhibitors

The 5-ethyl-2-pyrimidinol core serves as a bioisosteric replacement for uracil and thymine in kinase inhibitor design. The 5-ethyl substituent mimics the thymine 5-methyl group with added lipophilicity and conformational flexibility, potentially enhancing binding to hydrophobic kinase pockets. The multi-supplier availability at defined purity (95%) and competitive pricing supports iterative medicinal chemistry optimization, while the AldrichCPR designation from Sigma-Aldrich indicates the compound's recognized utility in early discovery research [2]. The solid hydrochloride salt form facilitates accurate weighing and long-term storage at ambient temperature .

Chemical Biology Probe Synthesis: Epigenetics & Metabolism

The validated synthetic route from 5-ethyl-2-pyrimidinol to nucleoside analogues (Trehan et al., 1994) provides a foundation for preparing chemical biology probes, including fluorescently labeled or biotinylated nucleosides for target identification studies [1]. The single rotatable bond of the ethyl group minimizes conformational complexity while providing sufficient hydrophobic contact for target engagement. The hydrochloride salt's aqueous solubility (freely soluble in water) enables direct conjugation chemistry in buffered aqueous conditions, streamlining probe synthesis workflows and reducing purification challenges associated with organic co-solvents.

Application
Selection Property
Validation Focus
Antiviral nucleoside synthesis
Documented synthetic route, reported anti‑herpes SAR context
Anti‑HSV screening endpoints, nucleoside purity
Fragment‑based drug discovery
Lead‑like lipophilicity, aqueous solubility (HCl salt)
Biophysical assay compatibility (NMR, SPR)
Scaffold‑hopping in kinase inhibitors
Uracil/thymine bioisostere with 5‑ethyl substitution
Kinase inhibition assay context, selectivity profiling
Chemical biology probe preparation
Aqueous solubility for conjugation chemistry
Target engagement probe validation, labeling efficiency
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